CHNQD-01255

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29NO6 |

|---|---|

Molecular Weight |

415.5 g/mol |

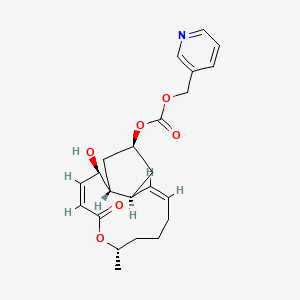

IUPAC Name |

[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate |

InChI |

InChI=1S/C23H29NO6/c1-16-6-3-2-4-8-18-12-19(13-20(18)21(25)9-10-22(26)29-16)30-23(27)28-15-17-7-5-11-24-14-17/h4-5,7-11,14,16,18-21,25H,2-3,6,12-13,15H2,1H3/b8-4-,10-9-/t16-,18+,19-,20+,21+/m0/s1 |

InChI Key |

NIVPCXURXHMJGN-XBCJQQTKSA-N |

Isomeric SMILES |

C[C@H]1CCC/C=C\[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C\C(=O)O1)O)OC(=O)OCC3=CN=CC=C3 |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)OCC3=CN=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Function of CHNQD-01255: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active small molecule that functions as a prodrug of the natural product Brefeldin A (BFA).[1][2] As a potent inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs), this compound demonstrates significant efficacy against hepatocellular carcinoma (HCC).[1][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound. It is intended to serve as a resource for researchers and drug development professionals in the field of oncology and molecular pharmacology.

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the development of novel therapeutic agents. Brefeldin A (BFA), a fungal metabolite, has long been recognized for its anti-cancer properties, primarily through its ability to inhibit Arf-GEFs, key regulators of intracellular protein trafficking. However, the clinical development of BFA has been hampered by its poor aqueous solubility, significant toxicity, and unfavorable pharmacokinetic profile.[1][2]

This compound was developed as a prodrug of BFA to overcome these limitations.[1][2] By modifying the BFA molecule, this compound exhibits improved solubility and pharmacokinetic properties, leading to enhanced in vivo efficacy and a superior safety profile, making it a promising candidate for anti-HCC therapy.[1][4]

Mechanism of Action

This compound exerts its biological activity through its conversion to BFA in vivo.[1][2] BFA functions as a non-competitive inhibitor of a subset of Arf-GEFs, which are responsible for the activation of ADP-ribosylation factor (Arf) proteins.

Inhibition of Arf-GEFs

Arf proteins are small GTPases that play a critical role in vesicular transport by regulating the formation of coated vesicles at the Golgi apparatus and endosomes. Their activation is mediated by Arf-GEFs, which catalyze the exchange of GDP for GTP.

BFA targets the Arf-GDP-GEF complex, stabilizing it in an inactive state and preventing the dissociation of GDP. This "interfacial inhibition" effectively blocks the activation of Arf proteins. The inhibition of Arf activation leads to a cascade of downstream effects, most notably the disruption of the Golgi apparatus.

Disruption of the Golgi Apparatus and Induction of Apoptosis

The inhibition of Arf activation by BFA leads to the disassembly of the Golgi complex and the redistribution of Golgi proteins into the endoplasmic reticulum (ER). This disruption of the secretory pathway induces ER stress, which in turn can trigger apoptosis through various signaling pathways. Studies have shown that BFA-induced apoptosis can be mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Quantitative Data

In Vitro Anti-proliferative Activity

This compound demonstrates potent anti-proliferative activity against human hepatocellular carcinoma cell lines.

| Cell Line | IC₅₀ (µM) |

| HepG2 | 0.1 |

| BEL-7402 | 0.07 |

| Table 1: In vitro anti-proliferative activity of this compound after 72 hours of treatment.[3] |

In Vivo Anti-tumor Efficacy

In a HepG2 tumor-bearing xenograft mouse model, oral administration of this compound resulted in significant tumor growth inhibition.

| Compound | Dosage (mg/kg, p.o.) | Tumor Growth Inhibition (TGI %) |

| This compound | 45 | 61.0 |

| Table 2: In vivo anti-tumor efficacy of this compound.[1][3] |

Pharmacokinetic and Safety Profile

This compound exhibits an improved pharmacokinetic and safety profile compared to its active metabolite, BFA.

| Parameter | This compound | Brefeldin A (BFA) |

| Aqueous Solubility | 15–20 mg/mL | Poor |

| Bioavailability (F %) | 18.96 | - |

| MTD (p.o., mice) | > 750 mg/kg | < 506 mg/kg |

| Table 3: Physicochemical and pharmacokinetic properties of this compound.[1][4] |

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of this compound. For detailed methodologies, please refer to the primary publication: Jiang, Y.-Y., et al. (2022). Design and Characterization of a Natural Arf-GEFs Inhibitor Prodrug this compound with Potent Anti-Hepatocellular Carcinoma Efficacy In Vivo. Journal of Medicinal Chemistry, 65(18), 11970–11984.

Cell Proliferation Assay

-

Objective: To determine the in vitro anti-proliferative activity of this compound.

-

Cell Lines: HepG2 and BEL-7402 human hepatocellular carcinoma cells.

-

Method: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability is assessed using a standard method such as the MTT or SRB assay. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Animal Model: Nude mice bearing HepG2 tumor xenografts.

-

Method: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) daily for a specified period (e.g., 21 days). Tumor volume and body weight are monitored throughout the study. At the end of the treatment period, the tumor growth inhibition (TGI) is calculated.

Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic parameters of this compound.

-

Animal Model: Mice.

-

Method: A single dose of this compound is administered either orally (p.o.) or intravenously (i.v.). Blood samples are collected at various time points. The plasma concentrations of this compound and its active metabolite, BFA, are determined using LC-MS/MS. Pharmacokinetic parameters such as half-life, Cmax, Tmax, and bioavailability (F) are then calculated.

Conclusion

This compound is a promising anti-hepatocellular carcinoma agent that effectively addresses the limitations of its active counterpart, Brefeldin A. Its function as an orally active prodrug with improved solubility, enhanced pharmacokinetic properties, and a favorable safety profile makes it a strong candidate for further clinical development. The mechanism of action, centered on the inhibition of Arf-GEFs and subsequent induction of apoptosis, provides a solid rationale for its therapeutic potential in HCC and possibly other malignancies dependent on Arf-mediated signaling pathways. The data presented in this guide underscore the potential of this compound as a valuable addition to the arsenal of anti-cancer therapies.

References

- 1. Brefeldin a induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits focal adhesion kinase-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brefeldin A induces apoptosis and cell cycle blockade in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. researchgate.net [researchgate.net]

CHNQD-01255: A Brefeldin A Prodrug for Enhanced Anti-Hepatocellular Carcinoma Efficacy

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Brefeldin A (BFA), a natural inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs), demonstrates potent anti-cancer properties, including against hepatocellular carcinoma (HCC). However, its clinical translation is hampered by poor aqueous solubility, significant toxicity, and a short in vivo half-life. To overcome these limitations, CHNQD-01255 was developed as a prodrug of BFA. This technical guide details the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound as a promising therapeutic candidate. The prodrug strategy significantly improves the pharmacokinetic profile and safety of BFA, while retaining its potent anti-tumor activity upon in vivo conversion to the active parent compound.

Introduction

Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options. Brefeldin A, a fungal metabolite, has been identified as a potent inhibitor of Arf-GEFs, disrupting the cellular secretory pathway and inducing apoptosis in cancer cells.[1][2] Despite its promising in vitro activity, the physicochemical and pharmacokinetic properties of BFA are unfavorable for clinical development.[3][4]

The development of this compound, a carbonate prodrug of BFA, represents a strategic approach to enhance the druggability of this natural product.[3][4] This prodrug was designed to improve aqueous solubility, prolong plasma half-life, and reduce systemic toxicity, while ensuring efficient conversion to the active BFA molecule in vivo.[3][4][5] This document provides an in-depth overview of the preclinical evaluation of this compound.

Mechanism of Action

This compound is pharmacologically inactive and is rapidly converted to BFA in vivo.[3][4] Therefore, its mechanism of action is that of BFA, which primarily targets the protein trafficking system between the Endoplasmic Reticulum (ER) and the Golgi apparatus.

BFA specifically inhibits Arf-GEFs, such as GBF1, BIG1, and BIG2.[6] It binds to the Arf-GDP-GEF complex, preventing the exchange of GDP for GTP on ADP-ribosylation factor 1 (Arf1).[6] This inhibition blocks the recruitment of the COPI coat protein complex to Golgi membranes, leading to the cessation of vesicle formation and anterograde transport from the ER to the Golgi.[7] This disruption results in the accumulation of proteins in the ER and the eventual collapse of the Golgi apparatus into the ER.[7][8] Prolonged exposure to BFA induces cellular stress and ultimately leads to apoptosis.[7]

Additionally, BFA has been shown to modulate other signaling pathways. It can inhibit the translocation of the STING (stimulator of interferon genes) protein from the ER to the ER-Golgi intermediate compartment (ERGIC), thereby blocking the TBK1-IRF3 signaling axis required for type I interferon production.[9] BFA has also been reported to activate components of the insulin receptor signaling pathway.[10]

Signaling Pathway Diagrams

Quantitative Data Summary

This compound demonstrates superior properties compared to its parent compound, BFA. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Anti-Proliferative Activity

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | HepG2 (HCC) | 0.1 |

| BEL-7402 (HCC) | 0.07 |

Data sourced from MedchemExpress.[11]

Table 2: In Vivo Anti-Tumor Efficacy (HepG2 Xenograft Model)

| Compound | Dose (mg/kg) | Route | TGI (%) |

| This compound | 45 | p.o. | 61.0 |

| 10 | i.p. | 36.6 | |

| 20 (assumed) | i.p. | 48.3 |

TGI: Tumor Growth Inhibition. p.o.: oral administration. i.p.: intraperitoneal injection. Data sourced from multiple references.[3][4][11][12]

Table 3: Pharmacokinetic (PK) and Safety Profile

| Parameter | This compound | Brefeldin A (BFA) |

| Aqueous Solubility | 15-20 mg/mL | Low (not specified) |

| Bioavailability (F%) of BFA | 18.96% (from prodrug) | Not applicable |

| MTD (p.o.) | > 750 mg/kg | < 506 mg/kg |

| MTD (i.p.) | > 100 mg/kg | Not specified |

MTD: Maximum Tolerated Dose. Data sourced from multiple references.[3][4][5][12]

Experimental Protocols

The following sections describe the general methodologies employed in the evaluation of this compound. Note that these are representative protocols, and specific parameters may have been optimized in the original studies.

In Vitro Cell Proliferation Assay

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).

-

Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, BEL-7402) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are treated with these concentrations for a specified period, typically 72 hours.[11]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or CCK-8. A reagent is added to each well, which is converted by metabolically active cells into a colored product.

-

Data Analysis: The absorbance is read using a microplate reader. The results are normalized to untreated control cells, and the IC₅₀ value is calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

-

Cell Implantation: A suspension of HepG2 cells, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment groups, typically daily for a period of 21 days, via oral gavage (p.o.) or intraperitoneal injection (i.p.).[11] The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Efficacy Calculation: At the end of the study, the tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

Pharmacokinetic (PK) Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active metabolite.

-

Animal Model: Typically, rats or mice are used.

-

Drug Administration: A single dose of this compound is administered via intravenous (i.v.) and oral (p.o.) routes to different groups of animals.

-

Sample Collection: Blood samples are collected from the animals at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of both this compound and the released BFA in the plasma samples are quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Analysis: Pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using specialized software. Oral bioavailability (F%) is calculated as: F (%) = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.

Experimental Workflow Diagram

Conclusion

This compound successfully addresses the major limitations of Brefeldin A through a prodrug approach. It exhibits significantly improved aqueous solubility and a superior safety profile, with a maximum tolerated dose substantially higher than that of BFA.[3][4] In preclinical models of hepatocellular carcinoma, this compound demonstrates potent anti-tumor efficacy, which is attributable to its efficient in vivo conversion to the active BFA.[3][11][12] The favorable pharmacokinetic profile, characterized by high plasma exposure and a prolonged half-life of the active metabolite, supports its potential for clinical development.[3][4] Overall, the data strongly suggest that this compound is a promising candidate for further investigation as a novel therapeutic agent for HCC.[4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. altogenlabs.com [altogenlabs.com]

- 3. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. ijbs.com [ijbs.com]

- 5. HepG2 Xenograft Model | Xenograft Services [xenograft.net]

- 6. invivogen.com [invivogen.com]

- 7. mdpi.com [mdpi.com]

- 8. Brefeldin A | Cell Signaling Technology [cellsignal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Brefeldin A - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of Bioactive Marine Natural Products in Drug Discovery [html.rhhz.net]

The Prodrug CHNQD-01255: A Novel Approach to Arf-GEF Inhibition in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural Arf-GEF inhibitor, Brefeldin A (BFA). Developed to overcome the limitations of BFA, such as poor solubility and significant toxicity, this compound demonstrates potent anti-hepatocellular carcinoma (HCC) efficacy with a favorable safety profile. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism: Inhibition of Arf-GEF Signaling

This compound functions as a prodrug, undergoing rapid in vivo conversion to its active form, Brefeldin A. BFA is a well-characterized inhibitor of ADP-ribosylation factor (Arf) guanine nucleotide-exchange factors (GEFs). Arf proteins are key regulators of vesicular trafficking, and their activation is essential for the formation of transport vesicles from the endoplasmic reticulum (ER) and Golgi apparatus.

The primary molecular target of BFA is the complex formed between Arf-GDP and the Sec7 domain of Arf-GEFs. BFA binds to this interface, stabilizing the Arf-GDP-GEF complex in an abortive state and preventing the exchange of GDP for GTP. This uncompetitive inhibition mechanism effectively blocks the activation of Arf1, a critical component of the COPI coat machinery responsible for retrograde transport from the Golgi to the ER. The inhibition of Arf1 activation leads to the disruption of the Golgi apparatus and a blockage in protein secretion, ultimately inducing ER stress and apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Arf-GEF Signaling Inhibition by this compound (Brefeldin A).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its in vitro and in vivo efficacy and improved pharmaceutical properties compared to Brefeldin A.

Table 1: In Vitro Anti-proliferative Activity

| Cell Line | Compound | IC50 (μM) | Exposure Time (h) |

| HepG2 (HCC) | This compound | 0.1 | 72 |

| BEL-7402 (HCC) | This compound | 0.07 | 72 |

Table 2: In Vivo Efficacy in HepG2 Xenograft Model

| Compound | Dosage (mg/kg, p.o.) | Treatment Schedule | Tumor Growth Inhibition (TGI, %) |

| This compound | 45 | Daily for 21 days | 61.0 |

Table 3: Pharmacokinetic and Safety Profile

| Parameter | This compound | Brefeldin A |

| Aqueous Solubility | 15-20 mg/mL | Low |

| Bioavailability of BFA (F, %) | 18.96 | Not Applicable |

| MTD (p.o., mice) | > 750 mg/kg | < 506 mg/kg |

| MTD (i.p., mice) | > 100 mg/kg | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method for determining the anti-proliferative activity of this compound on hepatocellular carcinoma cell lines.

Caption: MTT Cell Proliferation Assay Workflow.

-

Hepatocellular carcinoma cell lines (e.g., HepG2, BEL-7402)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions (e.g., 0-1 µM). Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of hepatocellular carcinoma.

Caption: In Vivo Tumor Xenograft Study Workflow.

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

HepG2 cells

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

-

Animal balance

-

Cell Implantation: Subcutaneously inject 5 x 10^6 HepG2 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., 45 mg/kg) or the vehicle control daily for 21 consecutive days.

-

Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Study Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

Maximum Tolerated Dose (MTD) Determination

This protocol describes a method to determine the MTD of this compound in mice.

-

Dose Selection: Select a range of doses based on preliminary toxicity data. A common approach is to use a dose-escalation design.

-

Animal Grouping: Assign a small group of mice (e.g., n=3-5) to each dose level.

-

Drug Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage or intraperitoneal injection).

-

Observation: Closely monitor the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for up to 14 days.

-

Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.

-

MTD Definition: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-20% loss in body weight.

Conclusion

This compound represents a promising therapeutic strategy for hepatocellular carcinoma. By acting as a prodrug of the potent Arf-GEF inhibitor Brefeldin A, it overcomes key pharmaceutical limitations of the parent compound. The data presented herein demonstrates its significant in vitro and in vivo anti-cancer activity, coupled with a superior safety profile. The detailed experimental protocols provide a framework for the continued investigation and development of this novel anti-cancer agent.

CHNQD-01255: A Technical Guide to a Novel Brefeldin A Prodrug for Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural Arf-GEFs (ADP-ribosylation factor guanine nucleotide-exchange factors) inhibitor, Brefeldin A (BFA). Developed to overcome the limitations of BFA, such as poor solubility and significant toxicity, this compound demonstrates enhanced pharmaceutical properties and potent anti-hepatocellular carcinoma (HCC) efficacy. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a carbonate derivative of Brefeldin A. The modification is designed to improve the aqueous solubility and pharmacokinetic profile of the parent compound.

Chemical Structure of Brefeldin A (Parent Compound)

Brefeldin A is a macrocyclic lactone with the following structure:

(A chemical structure diagram of Brefeldin A would be placed here in a full whitepaper. For this text-based format, a description is provided.)

Properties of this compound

The key properties of this compound are summarized in the table below, with comparative data for Brefeldin A where available.

| Property | This compound | Brefeldin A (BFA) | Reference |

| Mechanism of Action | Arf-GEFs Inhibitor (as BFA) | Arf-GEFs Inhibitor | [1][2] |

| Aqueous Solubility | 15–20 mg/mL | Poor | [2] |

| Bioavailability (F%) | 18.96% (oral) | Low | [2] |

| Maximum Tolerated Dose (MTD) | > 750 mg/kg (p.o., mice) | < 506 mg/kg (p.o., mice) | [2] |

Mechanism of Action: Inhibition of the Arf-GEF Signaling Pathway

This compound acts as a prodrug, undergoing rapid in vivo conversion to its active form, Brefeldin A. BFA targets and inhibits guanine nucleotide-exchange factors for ADP-ribosylation factor GTPases (Arf-GEFs). Specifically, BFA is known to inhibit the activation of Arf1, a key protein in the regulation of vesicular transport between the Endoplasmic Reticulum (ER) and the Golgi apparatus.

The inhibition of Arf-GEFs by BFA disrupts the formation of COPI-coated vesicles, leading to a collapse of the Golgi apparatus into the ER. This disruption of protein trafficking induces ER stress and can ultimately trigger apoptosis in cancer cells.

Caption: Arf-GEF signaling pathway and the inhibitory action of Brefeldin A.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against human hepatocellular carcinoma cell lines.

| Cell Line | IC50 (µM) | Exposure Time | Reference |

| HepG2 | 0.1 | 72 h | [1] |

| BEL-7402 | 0.07 | 72 h | [1] |

In Vivo Efficacy and Pharmacokinetics

In vivo studies using a HepG2 tumor-bearing xenograft mouse model have shown significant tumor growth inhibition by this compound.

| Administration Route | Dosage | Tumor Growth Inhibition (TGI%) | Reference |

| Oral (p.o.) | 45 mg/kg | 61.0% | [1][2] |

| Intraperitoneal (i.p.) | 10 mg/kg | 36.6% | [1] |

| Intraperitoneal (i.p.) | 20 mg/kg | 48.3% | [1] |

Pharmacokinetic Profile of this compound in Mice

| Route | Dose (mg/kg) | Key Parameters | Reference |

| Oral (p.o.) | 45 | F = 18.96% (for released BFA) | [2] |

| Intravenous (i.v.) | 10 | - | [1] |

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the in vitro anti-proliferative activity of this compound against HCC cell lines.

Methodology:

-

Cell Culture: HepG2 and BEL-7402 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with various concentrations of this compound (e.g., 0-1 µM).

-

Incubation: The treated cells are incubated for a period of 72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.

-

Data Analysis: The absorbance or luminescence values are recorded, and the IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model of HCC.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Tumor Cell Implantation: A suspension of HepG2 cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered daily for a specified period (e.g., 21 consecutive days) via oral gavage or intraperitoneal injection at designated doses. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound and its conversion to BFA in vivo.

Methodology:

-

Animal Model: Healthy mice (e.g., ICR mice) are used.

-

Drug Administration: A single dose of this compound is administered intravenously or orally.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) via retro-orbital or tail vein sampling.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of this compound and BFA in the plasma samples are quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability (F) are calculated using appropriate software.

Conclusion

This compound represents a promising advancement in the development of Arf-GEF inhibitors for the treatment of hepatocellular carcinoma. Its improved physicochemical and pharmacokinetic properties compared to Brefeldin A, coupled with its potent in vitro and in vivo efficacy, make it a strong candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this novel anti-cancer agent.

References

The Discovery and Synthesis of CHNQD-01255: A Technical Guide to a Novel Anti-Hepatocellular Carcinoma Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural Arf-GEFs (ADP-ribosylation factor guanine nucleotide-exchange factors) inhibitor, Brefeldin A (BFA). Developed to overcome the inherent limitations of BFA, such as poor aqueous solubility, significant toxicity, and a short biological half-life, this compound has demonstrated potent efficacy against hepatocellular carcinoma (HCC) in preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data in structured tables, detailing experimental protocols, and visualizing complex biological and experimental workflows.

Introduction: The Rationale for this compound

Brefeldin A, a fungal metabolite, has long been recognized for its potent anticancer properties, primarily through its inhibition of protein transport by targeting Arf-GEFs. This disruption of the Golgi apparatus and endoplasmic reticulum leads to cellular stress and apoptosis in cancer cells. However, the clinical development of BFA has been hampered by its unfavorable physicochemical and pharmacokinetic properties.

The development of this compound aimed to address these challenges by employing a prodrug strategy. As a carbonate derivative of BFA, this compound exhibits significantly improved aqueous solubility and a more favorable safety profile.[1][2][3] In vivo, it is rapidly converted to the active parent compound, BFA, allowing for effective tumor growth inhibition with reduced systemic toxicity.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-proliferative Activity

| Cell Line | Compound | IC₅₀ (μM) |

| HepG2 (HCC) | This compound | 0.1 |

| BEL-7402 (HCC) | This compound | 0.07 |

Data represents the concentration of the compound required to inhibit cell growth by 50%.[4]

Table 2: In Vivo Efficacy in HepG2 Xenograft Model

| Treatment Group | Dose & Route | Tumor Growth Inhibition (TGI) % |

| This compound | 45 mg/kg, p.o. | 61.0% |

| This compound | i.p. | 36.6% - 48.3% |

p.o. = oral administration; i.p. = intraperitoneal injection.[1][4]

Table 3: Pharmacokinetic and Safety Profile

| Compound | Parameter | Value |

| This compound | Aqueous Solubility | 15-20 mg/mL |

| This compound | Bioavailability of BFA (F%) | 18.96% |

| This compound | Maximum Tolerated Dose (MTD, p.o. in mice) | > 750 mg/kg |

| Brefeldin A (BFA) | Maximum Tolerated Dose (MTD, p.o. in mice) | < 506 mg/kg |

Signaling Pathway and Mechanism of Action

This compound acts as a prodrug, being converted in vivo to Brefeldin A. BFA targets and inhibits a subset of Arf-GEFs, which are crucial for the activation of Arf (ADP-ribosylation factor) proteins. Arf proteins are small GTPases that play a central role in vesicular trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus.

By inhibiting Arf-GEFs, BFA prevents the exchange of GDP for GTP on Arf1, locking it in its inactive state. This leads to the disassembly of the Golgi complex and the accumulation of secretory proteins in the ER, inducing ER stress and ultimately triggering apoptosis in cancer cells.

References

An In-depth Technical Guide to CHNQD-01255 (CAS Number 2756173-91-6): A Novel Prodrug of Brefeldin A for Hepatocellular Carcinoma

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, synthetically derived prodrug of Brefeldin A (BFA), a natural inhibitor of Arf-GEFs (ADP-ribosylation factor guanine nucleotide-exchange factors).[1][2] Developed to overcome the therapeutic limitations of BFA, such as poor aqueous solubility, significant toxicity, and a short biological half-life, this compound has demonstrated a promising preclinical profile for the treatment of hepatocellular carcinoma (HCC).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and key preclinical data. Detailed experimental methodologies are provided for the pivotal studies cited, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising anti-cancer agent.

Chemical and Physical Properties

This compound is a carbonate derivative of Brefeldin A, designed to enhance its pharmaceutical properties.[1] Its key chemical and physical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2756173-91-6 | [3] |

| Molecular Formula | C23H29NO6 | [3] |

| Molecular Weight | 415.49 g/mol | [3] |

| IUPAC Name | (1R,2E,6S,10E,11aS,13S,14aR)-1-hydroxy-6-methyl-4-oxo-1,6,7,8,9,11a,12,13,14,14a-decahydro-4H-cyclopenta[f][1]oxacyclotridecin-13-yl (pyridin-3-ylmethyl) carbonate | [3] |

| Aqueous Solubility | 15–20 mg/mL | [1][2] |

Mechanism of Action: A Prodrug Approach to Arf-GEF Inhibition

This compound functions as a prodrug, undergoing rapid in vivo conversion to its active metabolite, Brefeldin A.[1][2] BFA is a well-characterized inhibitor of a subset of Arf-GEFs, specifically those containing a Sec7 domain, such as GBF1.[1][3]

The mechanism of action involves the following key steps:

-

Inhibition of Guanine Nucleotide Exchange: BFA targets the Arf-GEF-Arf-GDP complex, stabilizing it in an abortive conformation.[3] This prevents the dissociation of GDP and the subsequent binding of GTP, thereby inhibiting the activation of Arf proteins.[3]

-

Disruption of Vesicular Transport: The inhibition of Arf protein activation disrupts the formation of COPI-coated vesicles at the Golgi apparatus.[1] This leads to a blockage of protein transport from the endoplasmic reticulum (ER) to the Golgi.

-

Induction of ER Stress and Apoptosis: The accumulation of unfolded proteins in the ER due to the transport block triggers the unfolded protein response (UPR), also known as ER stress.[1] Prolonged ER stress can lead to the induction of apoptosis, a key mechanism for its anti-cancer activity.

The following diagram illustrates the signaling pathway of Arf-GEF and the inhibitory action of Brefeldin A.

Caption: Arf-GEF Signaling Pathway and BFA Inhibition

Synthesis of this compound

This compound is synthesized as a carbonate prodrug of Brefeldin A. The general synthetic strategy involves the reaction of Brefeldin A with a suitable carbonate-forming reagent. While the specific, detailed protocol for this compound is proprietary, a general procedure for the synthesis of BFA-carbonate derivatives can be outlined as follows:

Experimental Protocol: General Synthesis of Brefeldin A Carbonate Prodrugs

-

Dissolution: Brefeldin A is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to deprotonate the hydroxyl group of BFA.

-

Reaction with Chloroformate: A chloroformate reagent (e.g., pyridin-3-ylmethyl chloroformate for this compound) is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.

The following diagram provides a generalized workflow for the synthesis of this compound.

Caption: Generalized Synthesis Workflow for this compound

Preclinical Data

Pharmacokinetic Profile

This compound exhibits a significantly improved pharmacokinetic profile compared to Brefeldin A.[1][2]

| Parameter | This compound | Brefeldin A | Reference |

| Bioavailability (F%) | 18.96% | Not Reported | [1][2] |

| Half-life | Prolonged | Short | [1][2] |

| Plasma Exposure | Sufficiently High | Low | [1][2] |

Experimental Protocol: Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Dosing: Animals are administered a single oral (p.o.) or intravenous (i.v.) dose of this compound or BFA.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the jugular vein.

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of this compound and BFA are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

In Vivo Efficacy in a Hepatocellular Carcinoma Xenograft Model

This compound demonstrated significant tumor growth inhibition in a preclinical HCC xenograft model.[1][2][3]

| Parameter | Value | Reference |

| Dose | 45 mg/kg (p.o.) | [1][2][3] |

| Tumor Growth Inhibition (TGI) | 61.0% | [1][2][3] |

Experimental Protocol: Hepatocellular Carcinoma Xenograft Model

-

Cell Line: A human hepatocellular carcinoma cell line (e.g., HepG2 or Huh7) is used.

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: A suspension of HCC cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at the specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed.

-

Data Analysis: TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

The following diagram illustrates the general workflow for a xenograft efficacy study.

Caption: Xenograft Model Experimental Workflow

Safety Profile

This compound has a markedly improved safety profile compared to Brefeldin A.[1][2][3]

| Parameter | This compound | Brefeldin A | Reference |

| Maximum Tolerated Dose (MTD) | > 750 mg/kg (p.o.) | < 506 mg/kg | [1][2][3] |

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

-

Animal Model: Healthy mice or rats are used.

-

Dose Escalation: Animals are divided into groups and administered single, escalating doses of this compound.

-

Observation: Animals are closely monitored for a defined period (e.g., 7-14 days) for signs of toxicity, including changes in body weight, clinical signs (e.g., lethargy, ruffled fur), and mortality.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., more than a 10-15% reduction in body weight).

Conclusion and Future Directions

This compound represents a significant advancement in the development of Brefeldin A-based therapeutics. By employing a prodrug strategy, the inherent limitations of the parent compound have been successfully addressed, leading to a candidate with improved aqueous solubility, favorable pharmacokinetics, potent anti-tumor efficacy in a preclinical model of hepatocellular carcinoma, and a superior safety profile.[1][2] The data presented in this technical guide underscore the potential of this compound as a promising new agent for the treatment of HCC.

Further research is warranted to fully elucidate the metabolic fate of this compound, to explore its efficacy in a broader range of cancer models, and to conduct formal IND-enabling toxicology studies to support its transition into clinical development. The detailed methodologies and data provided herein are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing this promising anti-cancer compound.

References

CHNQD-01255 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural Arf-GEF (ADP-ribosylation factor guanine nucleotide-exchange factor) inhibitor, Brefeldin A (BFA). Developed to overcome the limitations of BFA, such as poor solubility and significant toxicity, this compound demonstrates enhanced pharmacokinetic properties and a superior safety profile, positioning it as a promising candidate for anti-cancer therapy, particularly for hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to this compound.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C23H29NO6 | [1] |

| Molecular Weight | 415.49 g/mol | [1] |

| Exact Mass | 415.1995 | [1] |

| Elemental Analysis | C, 66.49%; H, 7.04%; N, 3.37%; O, 23.10% | [1] |

| IUPAC Name | (1R,2E,6S,10E,11aS,13S,14aR)-1-hydroxy-6-methyl-4-oxo-1,6,7,8,9,11a,12,13,14,14a-decahydro-4H-cyclopenta[f]oxacyclotridecin-13-yl (pyridin-3-ylmethyl) carbonate | [1] |

| CAS Number | 2756173-91-6 | [1] |

Mechanism of Action: Brefeldin A Signaling Pathway

This compound is designed as a prodrug that is rapidly converted to Brefeldin A (BFA) in vivo[2]. BFA exerts its biological effects by targeting Arf-GEFs, which are crucial for the activation of Arf proteins, small GTPases that regulate vesicular trafficking and organelle structure, including the Golgi apparatus and endoplasmic reticulum (ER)[3].

The inhibitory action of BFA on Arf-GEFs disrupts the protein secretion pathway, leading to the accumulation of secretory proteins in the ER and the disassembly of the Golgi complex. This disruption of cellular homeostasis can induce ER stress and, subsequently, apoptosis in cancer cells.

Caption: Mechanism of action of this compound via its active form, Brefeldin A.

Preclinical Data

In Vitro Efficacy

The anti-proliferative activity of this compound was evaluated against human hepatocellular carcinoma cell lines.

| Cell Line | IC50 (µM) |

| HepG2 | 0.1 |

| BEL-7402 | 0.07 |

In Vivo Efficacy

The anti-tumor efficacy of this compound was assessed in a HepG2 xenograft mouse model.

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) |

| This compound | 45 | Oral (p.o.) | 61.0% |

Pharmacokinetic Profile

Pharmacokinetic parameters of this compound and the resulting BFA were determined in mice.

| Compound | Dose (mg/kg) | Administration Route | Bioavailability (F) |

| BFA from this compound | 45 | Oral (p.o.) | 18.96% |

Safety Profile

The maximum tolerated dose (MTD) of this compound was determined to be significantly higher than that of BFA.

| Compound | Administration Route | MTD (mg/kg) |

| This compound | Oral (p.o.) | > 750 |

| BFA | Oral (p.o.) | < 506 |

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol outlines the general steps for assessing cell viability and proliferation using an MTS assay.

References

Preliminary In Vitro Efficacy of CHNQD-01255: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the preliminary in vitro studies on CHNQD-01255, an orally active inhibitor of ADP-ribosylation factor-guanine nucleotide exchange factors (Arf-GEFs). This compound is a prodrug of Brefeldin A (BFA) and has demonstrated potent anti-hepatocellular carcinoma (HCC) activity.[1][2][3] This document outlines the key quantitative findings, available experimental methodologies, and the compound's mechanism of action.

Quantitative Data Summary

The in vitro cytotoxic activity of this compound was evaluated against human hepatocellular carcinoma cell lines, HepG2 and BEL-7402. The compound demonstrated significant inhibitory effects on cell proliferation, as summarized in the table below.

| Cell Line | Assay | Endpoint | Result (IC₅₀) | Exposure Time |

| HepG2 | Cell Proliferation Assay | 50% Inhibitory Concentration | 0.1 µM | 72 hours[1] |

| BEL-7402 | Cell Proliferation Assay | 50% Inhibitory Concentration | 0.07 µM | 72 hours[1] |

Experimental Protocols

Cell Proliferation Assay

While detailed, step-by-step protocols were not available in the reviewed literature, the fundamental methodology for assessing the anti-proliferative effects of this compound is outlined below.

-

Objective: To determine the concentration of this compound that inhibits the proliferation of HCC cell lines by 50% (IC₅₀).

-

Cell Lines: HepG2 and BEL-7402 human hepatocellular carcinoma cells.

-

Treatment: Cells were exposed to varying concentrations of this compound, up to approximately 1 µM.[1]

-

Incubation Period: The cells were incubated with the compound for 72 hours.[1]

-

Endpoint Measurement: The inhibition of cell proliferation was measured to determine the IC₅₀ values. The specific technique for measuring cell viability (e.g., MTT, SRB, or CellTiter-Glo® assay) was not specified in the available documentation.

Mechanism of Action & Signaling Pathway

This compound functions as a prodrug, undergoing in vivo conversion to Brefeldin A (BFA), a well-characterized inhibitor of Arf-GEFs.[2][3] BFA disrupts the Golgi apparatus and inhibits protein secretion by preventing the activation of Arf proteins. The simplified mechanism is illustrated below.

Caption: Conversion of this compound to BFA and subsequent inhibition of Arf-GEFs.

Experimental Workflow: In Vitro Anti-Proliferative Screening

The general workflow for evaluating the in vitro efficacy of this compound against HCC cell lines is depicted in the following diagram.

Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.

References

Early Preclinical Research on CHNQD-01255: A Technical Overview for Liver Cancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on CHNQD-01255, a novel prodrug of the natural Arf-GEFs inhibitor Brefeldin A (BFA), for the treatment of hepatocellular carcinoma (HCC). The following sections detail the quantitative data from initial studies, outline the likely experimental methodologies employed, and visualize the proposed mechanism of action.

Quantitative Data Summary

The initial preclinical evaluation of this compound has yielded promising quantitative results, particularly in comparison to its parent compound, Brefeldin A. These findings highlight its potential as a more effective and safer therapeutic agent for liver cancer.

| Parameter | This compound | Brefeldin A (BFA) | Reference |

| Aqueous Solubility | 15–20 mg/mL | Poor (Implied) | [1] |

| In Vivo Efficacy (Tumor Growth Inhibition) | 61.0% at 45 mg/kg (p.o.) | Not reported in abstract | [1] |

| Maximum Tolerated Dose (MTD) | > 750 mg/kg (p.o.) | < 506 mg/kg | [1] |

| Bioavailability of BFA (F) | 18.96% | Not reported in abstract | [1] |

Experimental Protocols

While the full detailed protocols are found within the primary publication and its supplementary materials, the following outlines the likely methodologies for the key experiments cited in the early research of this compound.[1]

In Vivo Xenograft Model for Efficacy Studies

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.

-

Cell Line: A human hepatocellular carcinoma cell line is implanted subcutaneously into the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound orally (p.o.) at a specified dose (e.g., 45 mg/kg). The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated.

Pharmacokinetic (PK) Studies

-

Animal Model: Typically rats or mice are used for PK studies.

-

Drug Administration: this compound is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Analysis: Plasma concentrations of this compound and its active metabolite, Brefeldin A, are measured using a validated analytical method (e.g., LC-MS/MS).

-

Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability (F) are calculated.

Acute Toxicity Studies (Maximum Tolerated Dose - MTD)

-

Animal Model: Healthy mice are used.

-

Dose Escalation: Increasing doses of this compound are administered orally to different groups of mice.

-

Observation: Animals are monitored for signs of toxicity and mortality over a specified period.

-

MTD Determination: The highest dose that does not cause significant toxicity or mortality is determined as the MTD.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

Caption: Proposed mechanism of action of this compound in liver cancer.

Caption: General workflow for preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for CHNQD-01255 in a HepG2 Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is an orally active prodrug of Brefeldin A (BFA), a fungal metabolite known for its potent biological activities.[1][2] As an inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs), this compound demonstrates significant anti-hepatocellular carcinoma (HCC) efficacy.[1][3] Its mechanism of action involves the disruption of the Golgi apparatus, leading to endoplasmic reticulum (ER) stress and inhibition of protein transport.[4][5] This ultimately results in cell cycle arrest and apoptosis, making this compound a compound of interest for cancer research.[6][7]

These application notes provide a detailed protocol for utilizing this compound in a HepG2 human liver cancer cell line proliferation assay. The provided methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability and proliferation.[8][9]

Data Presentation

The following table summarizes the known quantitative data for this compound's effect on HepG2 cell proliferation.

| Compound | Cell Line | Assay Duration | IC50 Value | Reference |

| This compound | HepG2 | 72 hours | 0.1 µM | [3] |

Experimental Protocols

Materials and Reagents

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

MTT solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol or DMSO)

-

96-well flat-bottom cell culture plates

-

Sterile microcentrifuge tubes

-

Multichannel pipette

-

Microplate reader

Cell Culture

-

Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay Protocol for this compound

-

Cell Seeding:

-

Harvest HepG2 cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range spanning the expected IC50, such as 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation period, add 20 µL of 5 mg/mL MTT reagent to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well.

-

Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HepG2 cell proliferation assay using this compound.

Putative Signaling Pathway of this compound in HepG2 Cells

Caption: Proposed mechanism of this compound-induced inhibition of HepG2 cell proliferation.

References

- 1. Design and Characterization of a Natural Arf-GEFs Inhibitor Prodrug this compound with Potent Anti-Hepatocellular Carcinoma Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Brefeldin A - Wikipedia [en.wikipedia.org]

- 5. Combination of brefeldin A and tunicamycin induces apoptosis in HepG2 cells through the endoplasmic reticulum stress-activated PERK-eIF2α-ATF4-CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination of brefeldin A and tunicamycin induces apoptosis in HepG2 cells through the endoplasmic reticulum stress-activated PERK-eIF2α-ATF4-CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brefeldin A induces apoptosis and cell cycle blockade in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for CHNQD-01255 Treatment of BEL-7402 Cell Line

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the treatment of the BEL-7402 human hepatocellular carcinoma cell line with the Arf-GEFs inhibitor, CHNQD-01255. This document includes summaries of the compound's activity, cell line characteristics, and a comprehensive experimental workflow.

Introduction

This compound is an orally active prodrug of Brefeldin A (BFA), a natural inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs)[1][2]. It has demonstrated potent efficacy against hepatocellular carcinoma (HCC)[1][3]. The BEL-7402 cell line, derived from a human hepatocellular carcinoma, is a commonly used model for studying the molecular mechanisms of HCC and for the evaluation of potential therapeutic agents[4][5]. It is important to note that the BEL-7402 cell line is listed in the Register of Misidentified Cell Lines as a HeLa derivative[6][7].

Data Presentation

The following table summarizes the in vitro efficacy of this compound on the BEL-7402 cell line.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | BEL-7402 | Cell Proliferation | IC50 | 0.07 µM | [3] |

Experimental Protocols

Cell Culture and Maintenance

The BEL-7402 cell line is typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[8].

Materials:

-

BEL-7402 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Cell culture plates (96-well, 24-well, or 6-well)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Thawing Cells: Thaw cryopreserved BEL-7402 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, remove the culture medium and wash the cells once with sterile PBS. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach. Add 7-8 mL of complete culture medium to inactivate the trypsin. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. Resuspend the cell pellet in fresh complete culture medium and plate at the desired density for subsequent experiments or continued culture. A split ratio of 1:3 to 1:6 is recommended.

This compound Treatment Protocol

This protocol describes the treatment of BEL-7402 cells with this compound to assess its effect on cell viability, for example, using an MTT assay.

Materials:

-

BEL-7402 cells

-

Complete culture medium

-

This compound (stock solution prepared in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed BEL-7402 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a series of dilutions of this compound from a stock solution in complete culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent-induced cytotoxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator[3].

-

Cell Viability Assessment (MTT Assay): After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

Caption: Experimental workflow for treating BEL-7402 cells with this compound.

Caption: Proposed mechanism of action for this compound in cancer cells.

References

- 1. Design and Characterization of a Natural Arf-GEFs Inhibitor Prodrug this compound with Potent Anti-Hepatocellular Carcinoma Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gene expression profiles of hepatoma cell line BEL-7402 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth arrest and apoptosis of the human hepatocellular carcinoma cell line BEL-7402 induced by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellosaurus cell line BEL-7402 (CVCL_5492) [cellosaurus.org]

- 7. Cellosaurus cell line BEL-7402/5-FU (CVCL_5493) [cellosaurus.org]

- 8. GEO Accession viewer [ncbi.nlm.nih.gov]

Application Note: Determination of IC50 for CHNQD-01255 in Liver Cancer Cell Lines

Introduction

CHNQD-01255 is a novel small molecule inhibitor with potential therapeutic applications in oncology. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various liver cancer cell lines. The IC50 value is a critical measure of a compound's potency and is essential for the preclinical evaluation of new anticancer agents. The following protocols and data presentation guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The cytotoxic effects of this compound on a panel of human liver cancer cell lines were evaluated. The IC50 values were determined following treatment for 24, 48, and 72 hours. All quantitative data are summarized in the table below for clear comparison.

Table 1: IC50 Values of this compound in Human Liver Cancer Cell Lines

| Cell Line | Morphology | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| HepG2 | Epithelial | Hepatocellular Carcinoma | 55.8 ± 4.2 | 38.1 ± 3.5 | 25.3 ± 2.8 |

| Huh-7 | Epithelial | Hepatocellular Carcinoma | 62.3 ± 5.1 | 45.7 ± 4.1 | 30.9 ± 3.3 |

| PLC/PRF/5 | Epithelial | Hepatocellular Carcinoma | 70.1 ± 6.5 | 52.4 ± 5.0 | 38.6 ± 4.2 |

| SNU-449 | Epithelial | Hepatocellular Carcinoma | 85.4 ± 7.8 | 68.2 ± 6.1 | 51.7 ± 5.5 |

-

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Human liver cancer cell lines (HepG2, Huh-7, PLC/PRF/5, SNU-449) were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells were passaged upon reaching 80-90% confluency.

Preparation of this compound Stock and Working Solutions

-

Stock Solution: A 10 mM stock solution of this compound was prepared by dissolving the compound in dimethyl sulfoxide (DMSO).

-

Storage: The stock solution was aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prior to each experiment, the stock solution was thawed and diluted to the desired concentrations using the complete culture medium. The final DMSO concentration in the culture medium was kept below 0.1% to minimize solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The IC50 values of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). A vehicle control (medium with 0.1% DMSO) was also included.

-

Incubation: The plates were incubated for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Putative Signaling Pathway of this compound in Liver Cancer Cells

Caption: Putative mechanism of this compound action.

Oral Administration of CHNQD-01255 in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active small molecule inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs) with demonstrated anti-tumor efficacy in preclinical models of hepatocellular carcinoma (HCC). As a prodrug of Brefeldin A (BFA), this compound overcomes the poor solubility, high toxicity, and short half-life of its parent compound, offering a promising therapeutic candidate for cancer treatment.[1][2][3] This document provides detailed application notes and protocols for the oral administration of this compound in mouse xenograft models, summarizing key quantitative data and outlining experimental methodologies to guide researchers in the evaluation of this compound.

Mechanism of Action

This compound is rapidly converted to Brefeldin A (BFA) in vivo.[1][2][3] BFA targets Arf-GEFs, which are essential for the activation of ADP-ribosylation factor (Arf) proteins. Arf proteins are key regulators of vesicular transport and Golgi apparatus structure and function. By inhibiting Arf-GEFs, BFA disrupts the Golgi complex, leading to an accumulation of secretory proteins in the endoplasmic reticulum, ultimately inducing cellular stress and apoptosis in cancer cells.[1][4][5] The inhibitory action of BFA is specific, as it stabilizes the Arf-GDP-GEF complex, preventing the exchange of GDP for GTP and thereby locking Arf in its inactive state.[2][5][6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. portlandpress.com [portlandpress.com]

- 3. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 4. Novel effects of Brefeldin A (BFA) in signaling through the insulin receptor (IR) pathway and regulating FoxO1-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arf, Sec7 and Brefeldin A: a model towards the therapeutic inhibition of guanine nucleotide-exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal Injection of CHNQD-01255

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is a novel, orally active prodrug of Brefeldin A (BFA), a potent inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs). By targeting Arf-GEFs, this compound disrupts the Golgi apparatus, leading to the inhibition of protein transport and secretion. This mechanism of action has demonstrated significant anti-tumor efficacy, particularly in hepatocellular carcinoma models. This document provides a detailed protocol for the intraperitoneal (i.p.) administration of this compound in mice, based on available preclinical data and standard laboratory procedures.

Quantitative Data Summary

| Parameter | Value | Species | Notes |

| Maximum Tolerated Dose (MTD) | >100 mg/kg | Mouse | Intraperitoneal administration. |

| Aqueous Solubility | 15-20 mg/mL | N/A | Improved solubility compared to Brefeldin A. |

| Tumor Growth Inhibition (TGI) | 36.6% and 48.3% | Mouse | Daily intraperitoneal injections for 21 consecutive days. |

Signaling Pathway

This compound, as a prodrug of Brefeldin A, inhibits the activation of Arf GTPases by targeting Arf-GEFs, such as GBF1. This inhibition occurs by stabilizing the inactive Arf-GDP-GEF complex, preventing the exchange of GDP for GTP. The subsequent lack of active Arf-GTP disrupts the formation of COPI-coated vesicles, leading to a collapse of the Golgi apparatus into the endoplasmic reticulum and a blockage of the secretory pathway.

Caption: Mechanism of this compound (Brefeldin A) action on the Arf-GEF signaling pathway.

Experimental Workflow for Intraperitoneal Injection

The following workflow outlines the key steps for preparing and administering this compound via intraperitoneal injection in a murine model.

Caption: Experimental workflow for the intraperitoneal administration of this compound.

Detailed Experimental Protocol: Intraperitoneal Injection of this compound in Mice

1. Materials

-

This compound

-

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))

-

Sterile 1 mL syringes

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Sterile gauze or cotton swabs

-

Appropriate personal protective equipment (PPE)

2. Preparation of Dosing Solution

-